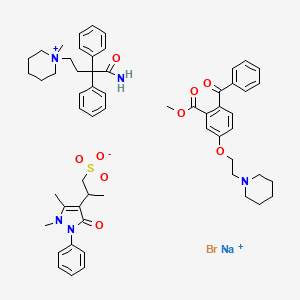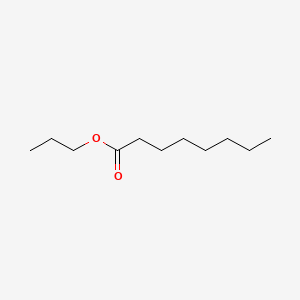
5-Fluorotriptamina
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorinated tryptamines, including 5-fluorotryptamine, often involves complex chemical pathways that are designed to introduce the fluorine atom precisely at the desired position. A notable example is the rapid synthesis of fluorinated analogs starting from basic tryptamine structures or their precursors, utilizing reagents that facilitate the introduction of the fluorine atom (Tada et al., 1993).
Molecular Structure Analysis
The molecular structure of 5-fluorotryptamine, characterized by the presence of the fluorine atom, significantly affects its interaction with biological targets, such as receptors and enzymes. Fluorine's high electronegativity and small size allow it to influence the molecule's biochemical properties, including its binding affinity and specificity towards serotonin receptors.
Chemical Reactions and Properties
Fluorinated tryptamines, including 5-FT, exhibit unique chemical behaviors due to the presence of the fluorine atom. This includes their interaction with polynucleotides, suggesting a model for studying protein-nucleic acid interactions (Mirau et al., 1982). The fluorine atom can influence the molecule's reactivity, stability, and mechanisms of action within biological systems.
Aplicaciones Científicas De Investigación
Neurofarmacología: Agonismo parcial en los receptores 5-HT3
La 5-Fluorotriptamina (5-FT) se ha identificado como un agonista parcial en los receptores 5-HT3 {svg_1}. Esta propiedad es significativa porque los antagonistas del receptor 5-HT3 son agentes terapéuticos, lo que sugiere que los agonistas parciales como la 5-FT también podrían tener potencial clínico. La eficacia y potencia de la 5-FT en comparación con otros derivados de la triptamina resaltan la importancia del tamaño y la electronegatividad en la posición 5 para la función del receptor.
Potencial terapéutico: Propiedades antagonistas
Las propiedades antagonistas de la 5-FT contra los receptores 5-HT3 sugieren su posible uso en aplicaciones terapéuticas {svg_2}. Dado que los antagonistas del receptor 5-HT3 se utilizan para tratar afecciones como las náuseas inducidas por la quimioterapia y el síndrome del intestino irritable, el agonismo parcial de la 5-FT indica la posibilidad de una modulación más matizada de este receptor en diversos tratamientos.
Investigación química: Electronegatividad y tamaño molecular
La investigación ha demostrado que el tamaño y la electronegatividad en la posición 5 de los derivados de la triptamina son cruciales para la función eficiente del receptor {svg_3}. Esto hace que la 5-FT sea un compuesto valioso en la investigación química para comprender cómo los pequeños cambios en la estructura molecular pueden afectar significativamente la actividad biológica y las interacciones del receptor.
Investigación del cáncer: Citotoxicidad y apoptosis celular
Los derivados de la 5-FT se han estudiado por sus efectos citotóxicos y su capacidad para inducir la apoptosis celular en líneas celulares cancerosas {svg_4}. Esta investigación es crucial para el desarrollo de nuevos tratamientos contra el cáncer, ya que proporciona información sobre cómo las modificaciones de la estructura de la triptamina pueden conducir a compuestos con posibles propiedades anticancerígenas.
Química supramolecular: Características de autoensamblaje
Se han investigado las características de autoensamblaje supramolecular de los derivados de la 5-FT, lo cual es importante para el desarrollo de nuevos materiales y aplicaciones de nanotecnología {svg_5}. Comprender cómo se autoensamblan estos compuestos puede conducir a innovaciones en la creación de materiales estructurados con propiedades específicas.
Efectos farmacológicos: Estudios comparativos
Los estudios comparativos de los efectos farmacológicos de la 5-FT y sus derivados proporcionan información valiosa para el desarrollo de fármacos {svg_6}. Al analizar cómo la introducción de un átomo de flúor afecta la actividad biológica, los investigadores pueden diseñar fármacos más efectivos con efectos terapéuticos específicos.
Safety and Hazards
When handling 5-Fluorotryptamine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Mecanismo De Acción
Target of Action
5-Fluorotryptamine primarily targets the 5-HT3A and 5-HT3AB receptors . These receptors are a type of serotonin receptor, or 5-hydroxytryptamine receptor, and are primarily found in the brain and in the gastrointestinal tract. They play a crucial role in regulating mood, anxiety, and the gut-brain axis .
Mode of Action
5-Fluorotryptamine acts as a partial agonist at both 5-HT3A and 5-HT3AB receptors The size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function .
Biochemical Pathways
These include the regulation of mood, anxiety, and gastrointestinal motility .
Pharmacokinetics
Like other tryptamines, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Action Environment
The action, efficacy, and stability of 5-Fluorotryptamine can be influenced by various environmental factors. These can include the pH of the environment, the presence of other signaling molecules, and the specific characteristics of the target cells. Detailed information on how these factors influence the action of 5-fluorotryptamine is currently lacking .
Análisis Bioquímico
Biochemical Properties
5-Fluorotryptamine plays a significant role in biochemical reactions, primarily through its interaction with serotonin receptors. It acts as a partial agonist at 5-HT3 receptors, which are a subtype of serotonin receptors involved in various physiological processes . The interaction of 5-Fluorotryptamine with 5-HT3 receptors is influenced by the size and electronegativity of the fluorine atom at the 5-position, which is critical for efficient receptor function . Additionally, 5-Fluorotryptamine has been shown to interact with other biomolecules, including enzymes and proteins involved in serotonin metabolism .
Cellular Effects
The effects of 5-Fluorotryptamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. As a partial agonist at 5-HT3 receptors, 5-Fluorotryptamine can alter the activity of these receptors, leading to changes in intracellular signaling cascades . This modulation can impact gene expression and metabolic processes within the cell, highlighting the compound’s potential in studying cellular responses to serotonin receptor activation .
Molecular Mechanism
At the molecular level, 5-Fluorotryptamine exerts its effects through binding interactions with serotonin receptors, particularly the 5-HT3 subtype. The fluorine atom at the 5-position of the indole ring enhances the compound’s binding affinity and efficacy as a partial agonist . This interaction leads to the activation of the receptor and subsequent intracellular signaling events. Additionally, 5-Fluorotryptamine may influence enzyme activity, either by inhibition or activation, further contributing to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluorotryptamine can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Fluorotryptamine remains stable under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo studies . Degradation over time can lead to changes in its efficacy and potency, necessitating careful consideration of experimental conditions .
Dosage Effects in Animal Models
The effects of 5-Fluorotryptamine in animal models are dose-dependent. At lower doses, the compound may exhibit minimal adverse effects while still modulating serotonin receptor activity . At higher doses, 5-Fluorotryptamine can induce toxic or adverse effects, highlighting the importance of determining appropriate dosage thresholds in experimental studies . These findings underscore the need for careful dosage optimization to balance efficacy and safety in animal models .
Metabolic Pathways
5-Fluorotryptamine is involved in several metabolic pathways, primarily those related to serotonin metabolism. The compound interacts with enzymes such as tryptophan hydroxylase and monoamine oxidase, which are critical for the synthesis and degradation of serotonin . These interactions can influence metabolic flux and the levels of various metabolites, providing insights into the compound’s role in biochemical processes .
Transport and Distribution
Within cells and tissues, 5-Fluorotryptamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its overall activity and function . Understanding the transport mechanisms of 5-Fluorotryptamine is essential for elucidating its pharmacokinetics and therapeutic potential .
Subcellular Localization
The subcellular localization of 5-Fluorotryptamine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, as well as its interactions with other biomolecules .
Propiedades
IUPAC Name |
2-(5-fluoro-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIORVIXEWIOGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2711-58-2 (mono-hydrochloride) | |
| Record name | 5-Fluorotryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20206229 | |
| Record name | 5-Fluorotryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
576-16-9 | |
| Record name | 5-Fluorotryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluorotryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluorotryptamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-FLUOROTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY99XA22FG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





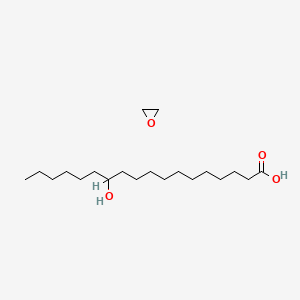

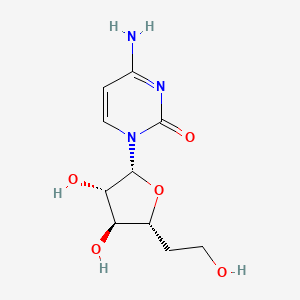


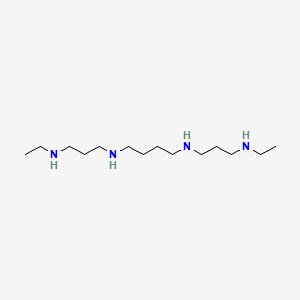
![2-(3,4-Dimethoxyphenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]-n-methylethanamine](/img/structure/B1197337.png)
